molecular formula C13H14N2O2 B186924 3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one CAS No. 59288-15-2

3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one

Cat. No.: B186924
CAS No.: 59288-15-2
M. Wt: 230.26 g/mol
InChI Key: KUMMFXRVHNGDJZ-UHFFFAOYSA-N
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Description

3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of an amino group and a pyrrolidinyl group to the coumarin structure enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(1-pyrrolidinyl)-coumarin typically involves multi-step reactions. One common method is the condensation of 3-aminocoumarin with pyrrolidine under acidic or basic conditions. The reaction can be catalyzed by trifluoroacetic acid, which promotes the formation of the desired product in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or pyrrolidinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Chemistry

In chemistry, 3-amino-4-(1-pyrrolidinyl)-coumarin is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to fluoresce under UV light makes it useful in imaging and diagnostic applications .

Medicine

Medically, 3-amino-4-(1-pyrrolidinyl)-coumarin has shown promise as an anticancer agent. It acts as an inhibitor of DNA gyrase and heat shock protein 90, which are important targets in cancer therapy .

Industry

In the industrial sector, this compound is used in the development of new materials with specific optical properties. Its fluorescence properties are exploited in the creation of sensors and other devices .

Mechanism of Action

The mechanism of action of 3-amino-4-(1-pyrrolidinyl)-coumarin involves its interaction with various molecular targets. It inhibits DNA gyrase by binding to the enzyme’s active site, preventing the supercoiling of DNA. Additionally, it acts as an antagonist of heat shock protein 90, disrupting its function in protein folding and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the amino and pyrrolidinyl groups in 3-amino-4-(1-pyrrolidinyl)-coumarin makes it unique. This combination enhances its chemical reactivity and broadens its range of biological activities compared to other coumarin derivatives .

Properties

CAS No.

59288-15-2

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-amino-4-pyrrolidin-1-ylchromen-2-one

InChI

InChI=1S/C13H14N2O2/c14-11-12(15-7-3-4-8-15)9-5-1-2-6-10(9)17-13(11)16/h1-2,5-6H,3-4,7-8,14H2

InChI Key

KUMMFXRVHNGDJZ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N

Canonical SMILES

C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N

59288-15-2

Origin of Product

United States

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